molecular formula C15H26N4O3 B2438930 N,N-Diethyl-4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxamide CAS No. 2202157-45-5

N,N-Diethyl-4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxamide

Cat. No. B2438930
M. Wt: 310.398
InChI Key: ZDEBTUONLGZYLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also has various functional groups attached to it, including a carboxamide group and a prop-2-enoyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. Piperazine derivatives are known to undergo a variety of reactions, including cyclization, ring-opening, and intermolecular cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents .

Future Directions

The future directions for research on this compound could include exploring its potential uses in pharmaceuticals, given the wide range of biological activity exhibited by piperazine derivatives . Further studies could also focus on developing new synthesis methods for this and similar compounds.

properties

IUPAC Name

N,N-diethyl-4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O3/c1-5-13(20)16(4)12-14(21)18-8-10-19(11-9-18)15(22)17(6-2)7-3/h5H,1,6-12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEBTUONLGZYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)C(=O)CN(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxamide

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